2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-1-naphthylpropanamide
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Overview
Description
2,3,3,3-TETRAFLUORO-2-(1,1,2,2,3,3,3-HEPTAFLUOROPROPOXY)-N-(NAPHTHALEN-1-YL)PROPANAMIDE is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-TETRAFLUORO-2-(1,1,2,2,3,3,3-HEPTAFLUOROPROPOXY)-N-(NAPHTHALEN-1-YL)PROPANAMIDE typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as naphthalene derivatives and fluorinated alkyl halides.
Amidation: The formation of the amide bond is carried out by reacting the fluorinated intermediate with a suitable amine, such as naphthylamine, under controlled conditions.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include:
Optimization of Reaction Conditions: Ensuring that the reactions are efficient and yield high amounts of the desired product.
Safety Measures: Handling fluorinated compounds requires stringent safety protocols due to their potential toxicity and reactivity.
Cost-Effectiveness: Developing cost-effective methods for large-scale production, including the recycling of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2,3,3,3-TETRAFLUORO-2-(1,1,2,2,3,3,3-HEPTAFLUOROPROPOXY)-N-(NAPHTHALEN-1-YL)PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new fluorinated derivatives with different functional groups.
Scientific Research Applications
2,3,3,3-TETRAFLUORO-2-(1,1,2,2,3,3,3-HEPTAFLUOROPROPOXY)-N-(NAPHTHALEN-1-YL)PROPANAMIDE has several scientific research applications:
Materials Science: Used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Pharmaceuticals: Investigated for its potential use in drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.
Chemical Synthesis:
Biological Studies: Studied for its interactions with biological systems, including its potential as a probe for studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2,3,3,3-TETRAFLUORO-2-(1,1,2,2,3,3,3-HEPTAFLUOROPROPOXY)-N-(NAPHTHALEN-1-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The exact pathways depend on the specific application and context. For example, in pharmaceuticals, it may modulate signaling pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
2,3,3,3-TETRAFLUORO-2-(1,1,2,2,3,3,3-HEPTAFLUOROPROPOXY)-N-(NAPHTHALEN-2-YL)PROPANAMIDE: A similar compound with a different position of the naphthalene ring.
2,3,3,3-TETRAFLUORO-2-(1,1,2,2,3,3,3-HEPTAFLUOROPROPOXY)-N-(PHENYL)PROPANAMIDE: A compound with a phenyl group instead of a naphthalene ring.
Uniqueness
Fluorination: The high degree of fluorination in 2,3,3,3-TETRAFLUORO-2-(1,1,2,2,3,3,3-HEPTAFLUOROPROPOXY)-N-(NAPHTHALEN-1-YL)PROPANAMIDE imparts unique properties, such as increased lipophilicity and metabolic stability.
Structural Features: The presence of both a naphthalene ring and multiple fluorine atoms makes it distinct from other similar compounds, potentially leading to different chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H8F11NO2 |
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Molecular Weight |
455.22 g/mol |
IUPAC Name |
2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-N-naphthalen-1-ylpropanamide |
InChI |
InChI=1S/C16H8F11NO2/c17-12(14(20,21)22,30-16(26,27)13(18,19)15(23,24)25)11(29)28-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,28,29) |
InChI Key |
RQSNWKRKWGGSLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
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